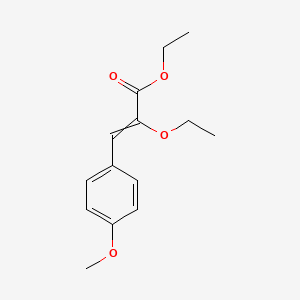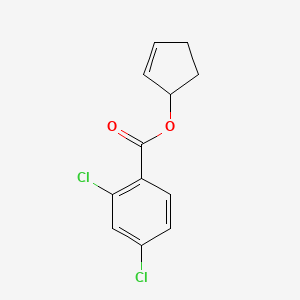
Cyclopent-2-en-1-yl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopent-2-en-1-yl 2,4-dichlorobenzoate is an organic compound that features a cyclopentene ring bonded to a 2,4-dichlorobenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopent-2-en-1-yl 2,4-dichlorobenzoate typically involves the esterification of cyclopent-2-en-1-ol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopent-2-en-1-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The cyclopentene ring can be oxidized to form cyclopentanone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the benzoate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopent-2-en-1-yl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopent-2-en-1-yl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopent-2-en-1-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-2-en-1-one: A related compound with a similar cyclopentene ring structure but lacking the benzoate group.
2,4-Dichlorobenzoic acid: Shares the benzoate moiety but lacks the cyclopentene ring.
Cyclopent-2-en-1-yl acetate: Similar ester structure but with an acetate group instead of the dichlorobenzoate.
Uniqueness
Cyclopent-2-en-1-yl 2,4-dichlorobenzoate is unique due to the combination of the cyclopentene ring and the dichlorobenzoate group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
122570-92-7 |
|---|---|
Fórmula molecular |
C12H10Cl2O2 |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
cyclopent-2-en-1-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C12H10Cl2O2/c13-8-5-6-10(11(14)7-8)12(15)16-9-3-1-2-4-9/h1,3,5-7,9H,2,4H2 |
Clave InChI |
DPLSEMRJCXMIPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


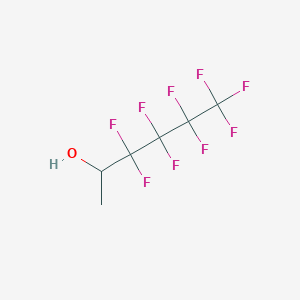

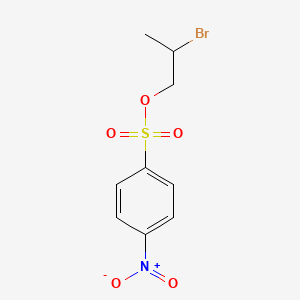
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
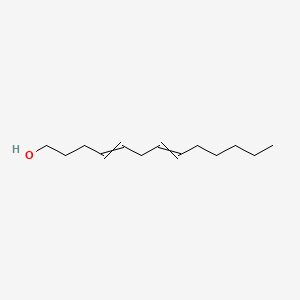


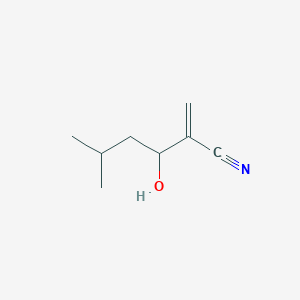
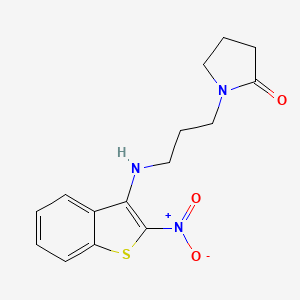
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

